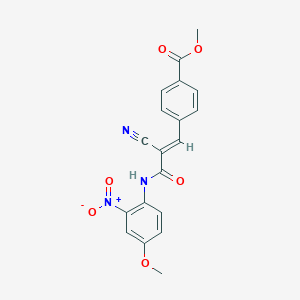
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione, also known as Adapromine, is a chemical compound with potential applications in scientific research. It belongs to the class of adamantane derivatives and has been found to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione has been found to have a range of scientific research applications, particularly in the field of neuroscience. It has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
作用機序
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione acts as an irreversible inhibitor of MAO enzymes, binding covalently to the active site and preventing the metabolism of neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition. This compound has been shown to be selective for MAO-B, which is primarily responsible for the metabolism of dopamine.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, particularly in the field of neuroscience. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a range of effects on behavior and cognition. This compound has been found to enhance learning and memory in animal models, as well as improve motor function and reduce symptoms of Parkinson's disease.
実験室実験の利点と制限
One advantage of 1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione is its selectivity for MAO-B, which makes it a useful tool for studying the role of dopamine in behavior and cognition. Another advantage is its relatively simple synthesis method and high yields. However, one limitation is its irreversible inhibition of MAO enzymes, which can make it difficult to control the duration and extent of its effects. Another limitation is its potential toxicity, particularly at high doses.
将来の方向性
There are several future directions for research on 1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione. One area of interest is its potential use in the treatment of Parkinson's disease, where it has been shown to improve motor function and reduce symptoms. Another area of interest is its potential use in the treatment of depression, where it has been shown to increase the levels of serotonin and norepinephrine in the brain. Additionally, this compound could be used as a tool for studying the role of dopamine in addiction and reward processing. Finally, further research is needed to explore the potential toxicity of this compound and to optimize its synthesis and dosing for scientific research purposes.
合成法
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione can be synthesized through the reaction of 1-aminoadamantane with phenyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with maleic anhydride to produce this compound. The synthesis method is relatively simple and has been optimized for high yields.
特性
分子式 |
C19H20N2O2S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
1-(1-adamantyl)-3-phenyl-2-sulfanylideneimidazolidine-4,5-dione |
InChI |
InChI=1S/C19H20N2O2S/c22-16-17(23)21(18(24)20(16)15-4-2-1-3-5-15)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14H,6-11H2 |
InChIキー |
GVIHDHCLWDSPAH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)N(C4=S)C5=CC=CC=C5 |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)N(C4=S)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-methoxy-5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B307078.png)
![(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B307079.png)
![[5-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B307080.png)
![5-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B307082.png)

![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B307085.png)
![[4-(2-Cyano-3-{2-nitro-4-methoxyanilino}-3-oxo-1-propenyl)phenoxy]acetic acid](/img/structure/B307086.png)
![[4-(2-Cyano-3-{3-nitroanilino}-3-oxo-1-propenyl)phenoxy]acetic acid](/img/structure/B307087.png)
![3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}-2-cyano-N-{3-nitrophenyl}acrylamide](/img/structure/B307088.png)


![2-cyano-N-{2-nitro-4-methoxyphenyl}-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B307092.png)
![N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide](/img/structure/B307095.png)
![2,6-ditert-butyl-4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B307098.png)